Dispersol yellow brown XF

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

59709-38-5 |

|---|---|

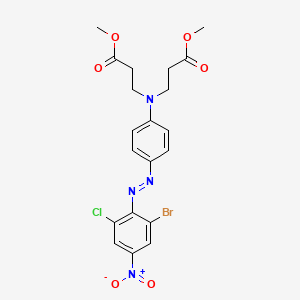

Fórmula molecular |

C20H20BrClN4O6 |

Peso molecular |

527.8 g/mol |

Nombre IUPAC |

methyl 3-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |

InChI |

InChI=1S/C20H20BrClN4O6/c1-31-18(27)7-9-25(10-8-19(28)32-2)14-5-3-13(4-6-14)23-24-20-16(21)11-15(26(29)30)12-17(20)22/h3-6,11-12H,7-10H2,1-2H3 |

Clave InChI |

SGXLDQRCIYZKPS-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dispersol Yellow Brown XF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dispersol yellow brown XF is a disperse dye used in the textile industry for coloring polyester (B1180765) and its blended fabrics. The "XF" designation typically signifies a grade with high fastness properties. However, research into the specific chemical identity of "this compound" reveals ambiguity, with the name being associated with at least two distinct chemical structures, each with its own CAS number. This guide provides a detailed overview of the chemical properties of the two primary compounds identified as potentially being "this compound" to aid researchers in understanding their distinct characteristics.

Compound 1: C.I. Disperse Brown 19

Several sources suggest that "this compound" is a commercial name for C.I. Disperse Brown 19.[1][2][3] This is a monoazo dye known for its application in dyeing polyester fibers.

Chemical and Physical Properties of C.I. Disperse Brown 19

| Property | Value | Reference |

| CAS Number | 71872-49-6 | [1][2][4] |

| Molecular Formula | C₂₀H₂₀Cl₂N₄O₆ | [1][2] |

| Molecular Weight | 483.30 g/mol | [1] |

| Appearance | Red-light orange to brown powder | [1][3] |

| Molecular Structure Class | Single azo | [1] |

Experimental Protocols: Synthesis of C.I. Disperse Brown 19

The manufacturing process for C.I. Disperse Brown 19 involves a diazo coupling reaction.[1][3]

-

Diazotization: 2,6-Dichloro-4-nitroaniline is diazotized. This typically involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with N,N-bis(3-methoxy-3-oxopropyl)benzenamine. This reaction joins the two molecules to form the final azo dye.

Visualization of the Synthesis Pathway

Caption: Synthesis of C.I. Disperse Brown 19.

Chemical Structure of C.I. Disperse Brown 19

Caption: Chemical structure of C.I. Disperse Brown 19.

Compound 2: CAS Number 59709-38-5

Another chemical entity is also associated with the name "this compound".[5][6] This compound has a different molecular structure and CAS number.

Chemical and Physical Properties of CAS 59709-38-5

| Property | Value | Reference |

| CAS Number | 59709-38-5 | [5][6] |

| Chemical Name | methyl N-[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate | [6][7] |

| Molecular Formula | C₂₀H₂₀BrClN₄O₆ | [6][7] |

| Molecular Weight | 527.75 g/mol | [6][7][8] |

| Boiling Point (Predicted) | 626.8 ± 55.0 °C | [7] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [7] |

| Water Solubility (Predicted) | 40 µg/L | [7] |

Chemical Structure of CAS 59709-38-5

Caption: Chemical structure of CAS 59709-38-5.

Applications and Fastness Properties

"this compound" is primarily used for the dyeing and printing of polyester, polyester/cotton blends, and polyamide fibers.[1][3][9][10] The "XF" designation indicates high fastness properties, which are critical for textile applications.

Reported Fastness Properties

| Property | Rating | Reference |

| Light Fastness (Xenon) | 7 | [10] |

| Washing Fastness (60°C) | 4-5 | [10] |

| Rubbing Fastness | 4-5 | [10] |

Note: These fastness properties are reported for a product named "Disperse Yellow Brown XF" and may correspond to either of the chemical structures detailed above, or a mixture thereof.

Conclusion

The commercial name "this compound" is associated with at least two distinct chemical compounds, C.I. Disperse Brown 19 (CAS 71872-49-6) and methyl N-[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate (CAS 59709-38-5). Researchers and professionals working with this dye should be aware of this ambiguity and are advised to confirm the specific chemical identity through analytical methods such as mass spectrometry or NMR spectroscopy, and by requesting detailed technical data sheets from their suppliers that specify the CAS number. This will ensure the accurate interpretation of experimental results and the safe handling and application of the substance. The "XF" series of disperse dyes are generally recognized for their high-performance characteristics, particularly their excellent wash fastness.[11][12][13][14]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Brown 19 | 71872-49-6 [amp.chemicalbook.com]

- 3. Disperse Brown 19 | 71872-49-6 [chemicalbook.com]

- 4. Disperse Brown 19|lookchem [lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 59709-38-5 | CAS DataBase [m.chemicalbook.com]

- 7. methyl N-[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate CAS#: 59709-38-5 [m.chemicalbook.com]

- 8. NB-64-88667-10mg | this compound [59709-38-5] Clinisciences [clinisciences.com]

- 9. chembk.com [chembk.com]

- 10. Factory Supply Disperse Yellow Brown XF Yellow Brown XF With Competitive Price, CasNo. COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 11. J-CHECK(English) [nite.go.jp]

- 12. Disperse Dyes - Knowledge - Hangzhou Tianya Industry Co., Ltd [dyesupplier.com]

- 13. Low Price New Disperse Black XF Series For Polyester/Elastane Fiber Blend Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 14. Overview Of Disperse Dyes - News - Smarol Industry Limited [smarolcolor.com]

In-depth Spectral Analysis of Dispersol Yellow Brown XF: A Technical Overview

Dispersol Yellow Brown XF is commercially available and is primarily used for dyeing polyester (B1180765) and acetate (B1210297) fibers.[1] It is described as a yellow-brown powder and is noted for its application in rapid dyeing processes.[1] Some general properties related to its performance in dyeing, such as lightfastness and wash fastness, are provided by suppliers.[1] However, for researchers, scientists, and drug development professionals, a comprehensive understanding of its spectral characteristics is crucial for applications beyond simple dyeing, such as its use as a fluorescent dye or in chemical stain analysis.[2]

While specific data for this compound is lacking, a general approach to the spectral analysis of disperse dyes can be outlined. This would typically involve a suite of spectroscopic techniques to elucidate the dye's structure, purity, and photophysical properties.

General Experimental Protocols for Spectral Analysis of Disperse Dyes:

A comprehensive spectral analysis of a disperse dye like this compound would involve the following methodologies:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is fundamental for determining the absorption properties of the dye in various solvents. The wavelength of maximum absorption (λmax) provides insight into the electronic transitions within the molecule and is responsible for its color. To perform this analysis, a dilute solution of the dye is prepared in a suitable solvent (e.g., ethanol, acetone, or dimethylformamide), and its absorbance is measured across the UV and visible range (typically 200-800 nm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the dye molecule. A small amount of the solid dye is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The resulting spectrum reveals characteristic absorption bands corresponding to specific chemical bonds, aiding in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of the dye. The sample is dissolved in a deuterated solvent, and the NMR spectrum provides information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the dye. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions from the dye molecule, which are then separated based on their mass-to-charge ratio.

-

Fluorescence Spectroscopy: If the dye exhibits fluorescence, its excitation and emission spectra are recorded. This involves exciting the sample at a specific wavelength and measuring the emitted light at various wavelengths. The quantum yield of fluorescence, a measure of its emission efficiency, can also be determined.

Visualization of a General Spectral Analysis Workflow:

The logical flow of a typical spectral analysis experiment for a dye compound can be visualized as follows:

Caption: General workflow for the spectral analysis of a disperse dye.

Due to the absence of specific spectral data for this compound in the public domain, it is not possible to provide quantitative data tables or detailed signaling pathway diagrams as requested. The information presented here serves as a general guide for the analytical procedures that would be necessary to characterize this and other similar disperse dyes. For detailed and specific information, direct experimental analysis of a sample of this compound would be required.

References

A Technical Guide to the Synthesis and Characterization of Dispersol Yellow Brown XF

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dispersol Yellow Brown XF is a disperse dye utilized in the textile industry for dyeing hydrophobic fibers, particularly polyester (B1180765).[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this dye, based on publicly available information and general principles of dye chemistry. Disperse dyes are non-ionic molecules with low water solubility, making them suitable for application to synthetic fibers from an aqueous dispersion.[4] The synthesis of azo disperse dyes, the class to which this compound likely belongs, typically involves diazotization and coupling reactions.[5] Characterization relies on a suite of analytical techniques to determine the dye's structure, purity, and performance properties. This document details generalized experimental protocols and presents typical data in a structured format to aid researchers in the field.

Introduction

Disperse dyes are a major class of colorants used for dyeing synthetic fibers such as polyester, acetate (B1210297), and nylon.[6] Their application from a fine aqueous dispersion allows them to penetrate and color these hydrophobic materials.[4] this compound is a commercial dye known for its application in rapid dyeing of polyester and acetate fibers.[2] While the exact proprietary composition is not publicly disclosed, patent literature suggests that disperse yellow-brown dyes are often compositions of multiple dye molecules to achieve the desired shade and fastness properties.[7] This guide will focus on the general synthesis and characterization methodologies applicable to a typical azo-based disperse yellow-brown dye composition.

Synthesis of a Representative Disperse Yellow Brown Dye

The synthesis of azo disperse dyes is a well-established process involving two primary steps: diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling component.[5] A third step, such as esterification, may follow depending on the desired final structure.[8]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a disperse yellow brown dye, which is often a mixture of different dye components.

Caption: General workflow for the synthesis of a multi-component disperse dye.

Experimental Protocol: Synthesis of a Representative Monoazo Disperse Dye Component

This protocol describes the synthesis of a single monoazo disperse dye component, which could be part of a yellow-brown mixture.

Step 1: Diazotization of a Substituted Aniline

-

In a beaker equipped with a stirrer and placed in an ice bath, dissolve 0.01 moles of a substituted nitroaniline (e.g., 4-nitroaniline) in 10 mL of concentrated hydrochloric acid.[5]

-

Cool the solution to 0-5 °C with continuous stirring.

-

Slowly add a pre-cooled solution of 0.01 moles of sodium nitrite (B80452) in 5 mL of water, keeping the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Coupling Reaction

-

In a separate beaker, dissolve 0.01 moles of a coupling component (e.g., a phenol (B47542) or naphthol derivative) in a suitable solvent, such as a dilute sodium hydroxide (B78521) solution.[5]

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature below 5 °C and the pH between 4 and 6.

-

Continue stirring for 1-2 hours until the coupling reaction is complete, which is often indicated by the precipitation of the dye.

Step 3: Isolation and Purification

-

Filter the precipitated dye using vacuum filtration.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Dry the crude dye in an oven at 60-70 °C.

-

Recrystallize the dye from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to achieve higher purity.

Characterization of this compound

A combination of analytical techniques is employed to characterize the synthesized dye, confirming its chemical structure, purity, and performance properties.

Characterization Workflow

The following diagram outlines the typical characterization workflow for a disperse dye.

Caption: A typical workflow for the characterization of a disperse dye.

Physicochemical Properties

The following table summarizes the typical physicochemical properties of this compound based on available data.[2]

| Property | Value |

| Appearance | Yellow-Brown Powder |

| Purity | >99% |

| Dyeing Depth | 1.2 |

| Light Fastness (Xenon) | 7 |

| Washing Fastness (60°C) | 4-5 |

| Rubbing Fastness | 4-5 |

Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the dye and to separate the components of a dye mixture.

-

Sample Preparation: Dissolve a small amount of the dye in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.[9]

-

Detection: A diode array detector (DAD) is used to monitor the elution profile at the wavelength of maximum absorption (λmax).[9]

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dye components.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for disperse dyes.[4]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ions is determined.

-

Coupling: LC-MS/MS can be used for the separation and identification of components in a mixture.[9][10]

3.3.3. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λmax) of the dye, which is related to its color.

-

Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., methanol).

-

Analysis: Scan the absorbance of the solution in the range of 200-800 nm. The peak absorbance corresponds to λmax.

3.3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the dye molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dye or use an ATR accessory.

-

Analysis: Scan the sample in the range of 4000-400 cm-1 to obtain the infrared spectrum. Characteristic peaks for functional groups like -N=N-, -NO2, -OH, and C-H bonds can be identified.

Application in Dyeing

This compound is primarily used for the dyeing of polyester and acetate fibers.[2] The dyeing process is typically carried out at high temperatures (around 130 °C) and pressure in a process known as high-temperature dyeing. Alternatively, a carrier dyeing method can be used at lower temperatures. The non-ionic nature of the dye allows it to diffuse into the amorphous regions of the polyester fibers, where it is trapped upon cooling, resulting in a colored fabric with good fastness properties.

Conclusion

This technical guide has provided a generalized overview of the synthesis and characterization of this compound. The synthesis is based on the well-established principles of azo dye chemistry, involving diazotization and coupling reactions. A comprehensive suite of analytical techniques, including chromatography and spectroscopy, is necessary for the full characterization of the dye's structure, purity, and performance. The information presented herein serves as a valuable resource for researchers and professionals working with disperse dyes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Factory Supply Disperse Yellow Brown XF Yellow Brown XF With Competitive Price, CasNo. COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 3. inventec.pl [inventec.pl]

- 4. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. Disperse Dye Classification - Dyeing-pedia [china-dyestuff.com]

- 7. CN101935465B - Disperse yellow brown dye composition - Google Patents [patents.google.com]

- 8. CN105462286A - Synthesizing method of disperse yellow dye - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

Dispersol yellow brown XF molecular structure elucidation

An In-depth Technical Guide to the Molecular Structure Elucidation of C.I. Disperse Brown 1

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The commercial dyestuff "Dispersol yellow brown XF" is a designation for which detailed public scientific data is scarce. This guide focuses on the well-documented and structurally representative monoazo dye, C.I. Disperse Brown 1 , as a proxy to detail the process of molecular structure elucidation. C.I. Disperse Brown 1 is a disperse dye used for coloring hydrophobic fibers like polyester.[1][2][3] This document provides a comprehensive overview of its chemical identity, the analytical techniques used for its characterization, detailed experimental protocols, and a logical workflow for its structural determination. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical Identity and Structure

The foundational step in elucidating a molecule's structure is to gather all available identifying information. For C.I. Disperse Brown 1, the core data is well-established in chemical literature and databases.

Table 1: Physicochemical and Identity Data for C.I. Disperse Brown 1

| Parameter | Value | Reference |

|---|---|---|

| C.I. Name | Disperse Brown 1 | [2][4] |

| C.I. Number | 11152 | [2][4] |

| CAS Registry No. | 23355-64-8 | [5] |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | [2][4][5] |

| Molecular Weight | 433.67 g/mol | [2][4][5] |

| IUPAC Name | 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | [5] |

| Chemical Class | Monoazo Dye | [2] |

| Appearance | Deep dark brown powder |[2] |

Figure 1: Molecular Structure of C.I. Disperse Brown 1 (Image Source: PubChem CID 31878)

Synthesis Pathway

The structure of Disperse Brown 1 is confirmed by its synthesis route, which involves a standard diazotization and azo coupling reaction.[1][2]

-

Diazotization: The process begins with the diazotization of the aromatic amine precursor, 2,6-dichloro-4-nitroaniline.

-

Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, to form the final dye molecule.[1][2]

Spectroscopic and Chromatographic Elucidation

The definitive structure is elucidated through a combination of modern analytical techniques. The logical workflow involves separating the compound and then analyzing it with various spectroscopic methods to piece together its molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and formula of the compound. High-resolution MS (HRMS) provides the exact mass, which helps confirm the elemental composition.

Table 2: Mass Spectrometry Data for C.I. Disperse Brown 1

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | - | [5] |

| Exact Mass | 432.0159 Da | Calculated | [5] |

| Precursor Ion (m/z) | 433.0232 | LC-ESI-QTOF (Positive Mode) | [5] |

| Adduct | [M+H]⁺ | ESI |[5] |

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a stock solution of the dye in methanol (B129727) (e.g., 1000 µg/mL). Dilute further with the mobile phase to a working concentration (e.g., 1-10 µg/mL).

-

Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument with an Electrospray Ionization (ESI) source.

-

Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm). A typical mobile phase would be a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid).

-

MS Acquisition: Acquire data in positive ion mode. Set the instrument to perform a full scan to detect the precursor ion ([M+H]⁺) and subsequent MS/MS scans on the most intense ions to obtain fragmentation data for structural confirmation. The precursor m/z of 433.0232 corresponds to the protonated molecule.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the dye from impurities and to quantify it. A Diode Array Detector (DAD) can simultaneously provide UV-Vis spectral data.

Table 3: HPLC Method Parameters for C.I. Disperse Brown 1 Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | [6] |

| Mobile Phase A | Water with 10 mM Ammonium Acetate | [6] |

| Mobile Phase B | Methanol | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection (λ) | ~430 nm (or DAD scan 200-800 nm) | [1][6] |

| Column Temperature | 40 °C | [6] |

| Injection Volume | 10 µL |[6] |

Experimental Protocol: HPLC-DAD

-

Standard Preparation: Create a stock solution (1000 µg/mL) by dissolving 10 mg of Disperse Brown 1 standard in 10 mL of methanol, using sonication to ensure dissolution. Prepare a series of working standards by serial dilution.[6]

-

Sample Preparation: Extract the dye from the matrix (e.g., textile sample) using a suitable solvent like chlorobenzene (B131634) or a DMF/acetonitrile mixture.[7] Evaporate the solvent and redissolve the residue in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[6]

-

Gradient Elution (Method based on DIN 54231):

-

0-2 min: 50% B

-

2-15 min: Ramp to 100% B

-

15-20 min: Hold at 100% B

-

20-21 min: Return to 50% B

-

21-25 min: Re-equilibration at 50% B[6]

-

-

Data Analysis: Identify the peak for Disperse Brown 1 by comparing its retention time with the analytical standard. Use the UV-Vis spectrum from the DAD to confirm identity and check for peak purity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is responsible for its color. For a brown dye, a broad absorption across the visible spectrum is expected.

Table 4: UV-Vis Spectroscopic Data for C.I. Disperse Brown 1

| Parameter | Value | Solvent | Reference |

|---|

| λmax (nm) | Broad absorption between 400-600 nm | Not specified (typically Ethanol (B145695) or DMF) |[1] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the dye in a spectroscopic grade solvent (e.g., ethanol or DMF) to achieve an absorbance between 0.1 and 1.0 AU.[1]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum from 200 to 800 nm, using the pure solvent as a reference blank. Determine the wavelength(s) of maximum absorbance (λmax).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on the absorption of infrared radiation.

Table 5: Predicted FT-IR Characteristic Bands for C.I. Disperse Brown 1

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3400-3200 | O-H stretching (hydroxyl groups) | [1] |

| 3080-3050 | Aromatic C-H stretching | [1] |

| 2950-2850 | Aliphatic C-H stretching (ethyl groups) | [1] |

| 1580 & 1340 | Asymmetric & Symmetric N=O stretching (nitro group) | [1] |

| 1590-1450 | Aromatic C=C stretching | [1] |

| 1450-1400 | N=N stretching (azo group) | [1] |

| 1250-1000 | C-N and C-O stretching | [1] |

| 800-600 | C-Cl stretching |[1] |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the dry dye powder with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[1]

-

Alternative (ATR): Place a small amount of the solid dye directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. While experimental spectra for this specific dye are not publicly available, predicted shifts based on its known structure are highly informative.

Table 6: Predicted ¹H NMR Chemical Shifts (δ, ppm) for C.I. Disperse Brown 1

| Chemical Shift (ppm) | Assignment |

|---|---|

| 8.0 - 8.2 | Protons on the nitro-substituted aromatic ring |

| 7.0 - 7.5 | Protons on the other aromatic ring |

| 3.6 - 3.9 | -CH₂- protons adjacent to oxygen (-CH₂OH) |

| 3.4 - 3.6 | -CH₂- protons adjacent to nitrogen (-CH₂N) |

| 2.5 - 3.0 | -OH protons (broad singlet, may exchange with D₂O) |

Table 7: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for C.I. Disperse Brown 1

| Chemical Shift (ppm) | Assignment |

|---|---|

| 145 - 155 | Aromatic carbons attached to N or Cl |

| 135 - 145 | Aromatic carbon attached to the nitro group |

| 115 - 130 | Aromatic carbons (C-H) |

| 60 - 65 | Carbon of -CH₂OH |

| 50 - 55 | Carbon of -CH₂N |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified dye in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[8][9] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[9]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[8][10]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum. Advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed to definitively assign all signals and confirm the connectivity between atoms.

Conclusion

The molecular structure of a compound like C.I. Disperse Brown 1 is elucidated not by a single experiment, but by the convergence of evidence from multiple analytical techniques. The process begins with purification and separation by chromatography (HPLC), followed by a series of spectroscopic analyses. Mass spectrometry establishes the molecular formula, FT-IR identifies key functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. By integrating this data, the proposed structure of 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol is unequivocally confirmed. This systematic workflow is fundamental to chemical characterization in research and industry.

References

- 1. benchchem.com [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. lcms.cz [lcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. Disperse Brown 1 | C16H15Cl3N4O4 | CID 31878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.bu.edu [sites.bu.edu]

Technical Guide: Solubility of Dispersol Yellow Brown XF in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dispersol Yellow Brown XF (CAS No. 59709-38-5) is a disperse dye utilized in various industrial and research applications. Its efficacy in these applications is often contingent on its solubility characteristics in different solvent systems. This technical guide provides an overview of the available solubility data for this compound in organic solvents and presents a generalized experimental protocol for determining the solubility of disperse dyes. Due to the limited availability of specific quantitative data in the public domain, this guide emphasizes the methodological approach for researchers to ascertain solubility in their specific solvent systems of interest.

Core Data: Solubility of this compound

| Organic Solvent | Solubility (mg/L) |

| n-Octanol | 1670[1] |

Note: This data point should be considered as a reference. Solubility can be influenced by temperature, pressure, and the purity of both the solute and the solvent.

Experimental Protocol for Determining Solubility of Disperse Dyes

The following is a generalized protocol for determining the solubility of a disperse dye such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute, often using UV-Vis spectrophotometry.

1. Materials and Equipment:

-

This compound

-

Organic solvents of interest (e.g., acetone, ethanol, dimethyl sulfoxide, etc.)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer and cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

3. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

4. Sample Analysis:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any suspended particles.

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

5. Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of dye solubility.

Caption: Workflow for Determining Dye Solubility in an Organic Solvent.

References

In-depth Technical Guide: Photophysical Properties of C.I. Disperse Brown 1

Disclaimer: A comprehensive search of scientific literature and chemical databases for "Dispersol Yellow Brown XF" and its likely chemical equivalent, C.I. Disperse Brown 1 , did not yield detailed, publicly available data on its complete photophysical properties, such as emission spectra, fluorescence quantum yield, or fluorescence lifetime. The commercial name "this compound" likely refers to a specific formulation of C.I. Disperse Brown 1 (CAS: 23355-64-8), an azo dye used in the textile industry.[1][2][3]

This guide provides the available structural and absorption data for C.I. Disperse Brown 1 and presents generalized, standard experimental protocols for the characterization of a disperse dye's photophysical properties, as would be performed in a research setting.

Chemical Identity and Known Properties

C.I. Disperse Brown 1 is a monoazo dye.[1] Its primary application is in the dyeing of synthetic fibers like polyester.[2] The fundamental chemical and physical properties are compiled in Table 1.

| Parameter | Value | Reference |

| C.I. Name | Disperse Brown 1 | [1][4] |

| C.I. Number | 11152 | [1][4] |

| CAS Registry Number | 23355-64-8 | [1][2][3][4] |

| Chemical Name | 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol | [3][4] |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | [1][2][4] |

| Molecular Weight | 433.67 g/mol | [1][2][4] |

| Absorption Max (λmax) | 586 nm | [5] |

| Appearance | Deep dark brown powder | [1] |

Note: The reported λmax of 586 nm was noted in the context of a photodegradation study; the solvent and specific measurement conditions were not specified.[5]

Experimental Protocols for Photophysical Characterization

The following sections describe standard methodologies for determining the key photophysical properties of a fluorescent dye. These protocols are generalized and would require optimization for the specific compound and solvent system.

This technique is used to determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε), which quantifies how strongly the dye absorbs light at a given wavelength.

Methodology:

-

Sample Preparation: Prepare a stock solution of the dye (e.g., 1 mg/mL) in a spectroscopic-grade solvent (e.g., ethanol, acetone, or dimethylformamide). From this stock, create a series of dilutions to identify a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference blank. Fill a second cuvette with the diluted dye solution.

-

Data Acquisition: Scan a range of wavelengths (e.g., 300-800 nm) to record the absorption spectrum and identify the λmax.

-

Molar Extinction Coefficient (ε) Calculation: Using a solution of known concentration (c, in mol/L) and path length (l, typically 1 cm), calculate ε (in L·mol⁻¹·cm⁻¹) using the Beer-Lambert law: A = εcl where A is the absorbance at λmax.

This determines the emission and excitation spectra of the dye. The emission spectrum reveals the wavelength of maximum fluorescence (λem), while the excitation spectrum should mirror the absorption spectrum if a single fluorescent species is present.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measurement: Use a spectrofluorometer.

-

Emission Spectrum: Set the excitation monochromator to the dye's λmax (e.g., 586 nm) and scan the emission monochromator over a longer wavelength range (e.g., 590-800 nm). The peak of this spectrum is the λem.

-

Excitation Spectrum: Set the emission monochromator to the dye's λem and scan the excitation monochromator over a shorter wavelength range (e.g., 400-590 nm).

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is most common.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Rhodamine B in ethanol, ΦF ≈ 0.65).

-

Data Collection:

-

Measure the UV-Vis absorbance of both the sample dye and the standard at the chosen excitation wavelength. Adjust concentrations so the absorbances are similar and below 0.1.

-

Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

-

Calculation: Calculate the quantum yield of the sample (ΦF, spl) using the following equation:

ΦF, spl = ΦF, std × ( Ispl / Istd ) × ( Astd / Aspl ) × ( nspl² / nstd² )

where:

-

ΦF, std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive and common method for this measurement.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite a dilute sample of the dye with the pulsed light source.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated for millions of events to build a histogram of photon arrival times.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τF). The instrument's own response (Instrument Response Function or IRF) must be measured using a scattering solution and deconvoluted from the sample's decay curve for accurate results.

Visualized Experimental Workflow

The logical flow for characterizing the photophysical properties of a novel or uncharacterized dye is depicted below.

Caption: Workflow for photophysical characterization of a dye. for photophysical characterization of a dye.

References

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of Dispersol Yellow Brown XF

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample[1][2][3]. This value, ranging from 0 to 1, is a critical characteristic of a fluorescent molecule and is essential for applications where high brightness is desired, such as in fluorescence imaging, sensing, and materials science.

There are two primary methods for determining the fluorescence quantum yield:

-

The Comparative (or Relative) Method: This is the most widely used technique and involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.[1][4] Its simplicity is a key advantage, but the accuracy is contingent on the reliability of the quantum yield of the standard.

-

The Absolute Method: This method directly measures the number of photons emitted and absorbed by the sample, typically utilizing an integrating sphere to capture all emitted light.[1][5] While instrumentally more complex, it does not rely on reference standards.

This guide will detail the experimental protocols for both methods, with a focus on the more commonly employed comparative method.

Prerequisite: Determination of Absorption and Emission Spectra of Dispersol Yellow Brown XF

Before the quantum yield can be determined, the absorption and emission spectra of this compound must be recorded. These spectra will provide the wavelengths of maximum absorption (λ_abs_max) and maximum emission (λ_em_max), which are crucial for selecting an appropriate quantum yield standard and for setting the experimental parameters in the subsequent steps.

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The choice of solvent is critical and should be one in which the dye is soluble and stable. Common solvents for disperse dyes include acetone, ethanol, or dimethylformamide (DMF).

-

Absorption Spectrum Measurement:

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum.

-

Excite the sample at its λ_abs_max.

-

Record the emission spectrum and identify the wavelength of maximum emission (λ_em_max).

-

The Comparative Method for Quantum Yield Determination

This method relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

3.1. Selection of a Suitable Quantum Yield Standard

The choice of the standard is critical for the accuracy of the relative quantum yield measurement. The ideal standard should have the following characteristics:

-

A well-characterized and reliable quantum yield value in the chosen solvent.

-

Absorption and emission spectra that are in a similar region to the sample to be analyzed.[2]

-

High photostability.

-

A quantum yield that is independent of the excitation wavelength.

Table 1: Common Fluorescence Quantum Yield Standards

| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_F) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58 |

| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95 |

| Rhodamine 6G | Ethanol | 528 | 551 | 0.95 |

| Rhodamine B | Ethanol | 554 | 576 | 0.65 |

| Curcumin | Acetone | ~420 | ~540 | 0.17 |

Note: The user must select a standard from the literature that best matches the spectral properties of this compound once they are determined.

3.2. Experimental Protocol for the Comparative Method

-

Preparation of Stock Solutions: Prepare stock solutions of both this compound and the selected standard in the same spectroscopic grade solvent.

-

Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.[2]

-

Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.

-

It is crucial to maintain identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).[2]

-

3.3. Calculation of the Quantum Yield

The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively (if different solvents are used).

Table 2: Hypothetical Data for Quantum Yield Calculation of this compound

| Sample | Absorbance at λ_exc | Integrated Fluorescence Intensity (a.u.) |

| Standard (e.g., Fluorescein) Dilution 1 | 0.021 | 150,000 |

| Standard Dilution 2 | 0.042 | 305,000 |

| Standard Dilution 3 | 0.063 | 455,000 |

| Standard Dilution 4 | 0.084 | 602,000 |

| This compound Dilution 1 | 0.025 | (User Measured Value) |

| This compound Dilution 2 | 0.050 | (User Measured Value) |

| This compound Dilution 3 | 0.075 | (User Measured Value) |

| This compound Dilution 4 | 0.100 | (User Measured Value) |

This table serves as a template for data collection. The user will need to populate it with their experimental data.

The Absolute Method for Quantum Yield Determination

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard. This is achieved by using an integrating sphere to collect all the light scattered and emitted by the sample.

4.1. Experimental Protocol for the Absolute Method

-

Instrument Setup: Install an integrating sphere accessory in the sample compartment of the spectrofluorometer.

-

Blank Measurement (Scattering):

-

Place a cuvette containing only the solvent (blank) inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the blank. This gives the integrated intensity of the excitation light (L_a).

-

-

Sample Measurement (Scattering and Emission):

-

Place the cuvette containing the this compound solution inside the integrating sphere.

-

Measure the spectrum, which will show a peak for the unabsorbed scattered excitation light and the fluorescence emission of the sample.

-

The integrated intensity of the unabsorbed excitation light is L_c.

-

The integrated intensity of the fluorescence emission is E_c.

-

4.2. Calculation of the Absolute Quantum Yield

The absolute quantum yield (Φ_F) is calculated as the ratio of the number of emitted photons to the number of absorbed photons:

Φ_F = E_c / (L_a - L_c)

Visualizing the Experimental Workflow

Diagram 1: Workflow for Relative Quantum Yield Determination

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.

Diagram 2: Logic for Absolute Quantum Yield Calculation

Caption: A diagram showing the relationship between measured values and the final calculation for absolute quantum yield.

Conclusion

The determination of the fluorescence quantum yield is a crucial step in the characterization of any fluorescent dye. This guide provides detailed protocols for both the relative and absolute methods. For this compound, an initial spectral characterization to determine its absorption and emission maxima is a necessary first step. Following this, the comparative method, using a well-chosen standard, offers a reliable and accessible means of quantifying its fluorescence efficiency. For the highest accuracy, particularly when a suitable standard is unavailable, the absolute method using an integrating sphere is the preferred approach. Adherence to careful experimental technique and data analysis will ensure the generation of accurate and reproducible quantum yield values for this compound, enabling its effective application in research and development.

References

Thermal Stability of Dispersol Yellow Brown XF: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of Dispersol Yellow Brown XF, a multifunctional disperse dye utilized in various research and industrial applications. Understanding the thermal properties of this dye is critical for its effective use in high-temperature applications, ensuring the integrity and performance of labeled materials. This document outlines the key thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides detailed experimental protocols for assessing the thermal stability of this compound.

While specific experimental data for this compound is not publicly available, this guide presents representative data based on typical performance of high-quality disperse dyes of a similar class. These values provide a reliable benchmark for researchers in the absence of specific manufacturer's data.

Overview of Thermal Stability in Disperse Dyes

Disperse dyes, such as this compound, are non-ionic colorants with low water solubility, designed for dyeing hydrophobic fibers like polyester. Their application often involves high temperatures, making thermal stability a crucial characteristic. Insufficient thermal stability can lead to color changes, loss of color yield, and staining of adjacent materials. The primary mechanisms of thermal degradation are sublimation (phase change from solid to gas) and chemical decomposition.

Quantitative Thermal Analysis Data

The following tables summarize the expected thermal properties of a high-performance disperse dye like this compound, based on common values for this class of dyes.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 150 | < 1% | Loss of adsorbed moisture and volatile impurities. |

| 150 - 250 | 1 - 3% | Onset of sublimation. |

| 250 - 350 | 5 - 15% | Significant sublimation and initial thermal decomposition. |

| > 350 | > 50% | Major thermal decomposition of the chromophore. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Peak Temperature (°C) | Thermal Event | Interpretation |

| ~160 - 180 (Endothermic) | Melting Point (Tm) | Indicates the transition from a solid to a liquid state. |

| > 250 (Endothermic) | Onset of Sublimation | Energy absorbed as the dye transitions to a gaseous state. |

| > 300 (Exothermic) | Onset of Decomposition | Heat is released as chemical bonds within the dye molecule break. |

Experimental Protocols

To ensure accurate and reproducible thermal analysis of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Ensure the balance is tared and stable before starting the experiment.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a controlled, linear heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

The onset of significant weight loss indicates the beginning of decomposition or sublimation.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of weight loss is maximal.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to determine the heat flow associated with these events.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample and hermetically seal it in an aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a controlled heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting, sublimation) and exothermic peaks (e.g., decomposition).

-

The peak area can be integrated to quantify the enthalpy change associated with each transition.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal stability analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

Dispersol Yellow Brown XF: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dispersol Yellow Brown XF, a monoazo disperse dye, is primarily utilized in the textile industry for coloring hydrophobic fibers, most notably polyester (B1180765). This technical guide provides a comprehensive review of the available scientific and technical information regarding this compound, with a specific focus on its chemical identity, physicochemical properties, synthesis, applications, analytical methodologies, and toxicological profile. Due to the limited availability of detailed data for this specific dye in the public domain, this review supplements known information with general characteristics and protocols for the broader class of disperse azo dyes, explicitly noting where such generalizations are made. This document aims to be a valuable resource for professionals in research, development, and safety assessment who may encounter this compound.

Chemical Identity

This compound is chemically identified as methyl N-[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate. Its unique CAS number provides a definitive identifier for this specific chemical entity. It is important to note that the trade name "this compound" may sometimes be used to refer to dye formulations that contain this chemical as a primary component, potentially in a mixture with other substances.[1] For the purpose of this technical review, "this compound" refers specifically to the compound with the CAS number 59709-38-5.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | methyl N-[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate |

| CAS Number | 59709-38-5 |

| Chemical Formula | C₂₀H₂₀BrClN₄O₆ |

| Molecular Weight | 527.76 g/mol |

| Synonyms | Dianix Yellow Brown XF, ANMOM |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The information is primarily limited to general descriptions from commercial suppliers.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Yellow-brown powder | General description from suppliers. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water | A general characteristic of disperse dyes. |

| Light Fastness (Xenon) | 7 | On a scale of 1 to 8, where 8 is the highest fastness. |

| Washing Fastness (60°C) | 4-5 | On a scale of 1 to 5, where 5 is the highest fastness. |

| Rubbing Fastness | 4-5 | On a scale of 1 to 5, where 5 is the highest fastness. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, as a monoazo dye, its synthesis can be conceptually understood to follow a standard diazotization and azo coupling reaction pathway. This process generally involves the conversion of a primary aromatic amine to a diazonium salt, which then reacts with a coupling component.

Applications and Experimental Protocols

The primary application of this compound is in the dyeing of synthetic hydrophobic fibers, with polyester being the most common substrate.[2] Disperse dyes are applied as aqueous dispersions, and the dyeing process relies on the diffusion of the dye molecules into the fiber structure at elevated temperatures.

General Experimental Protocol for Dyeing Polyester

The following is a general laboratory-scale procedure for dyeing polyester fabric with disperse dyes. Specific conditions may need optimization for this compound.

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

-

High-temperature, high-pressure laboratory dyeing apparatus

Procedure:

-

Dye Bath Preparation: Prepare a dye bath containing the required amount of this compound, a dispersing agent (e.g., 1 g/L), and water. The pH of the bath should be adjusted to 4.5-5.5 using acetic acid.

-

Dyeing: Immerse the polyester fabric in the dye bath. Raise the temperature to 130°C at a rate of 2°C/minute and maintain this temperature for 60 minutes.

-

Cooling and Rinsing: Cool the dye bath to 70°C and rinse the fabric thoroughly with hot and then cold water.

-

Reduction Clearing: Treat the dyed fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 15 minutes to remove any unfixed dye from the fiber surface.

-

Final Rinse and Drying: Rinse the fabric with hot and cold water until the water is clear and then dry the fabric.

Analytical Methods

Specific, validated analytical methods for the quantification of this compound are not readily found in the public literature. However, general methods for the analysis of disperse dyes in textiles are well-established and can be adapted. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the most common technique.

General Protocol for HPLC Analysis

Sample Preparation (from textile):

-

Cut the dyed textile sample into small pieces.

-

Extract the dye using a suitable solvent (e.g., methanol, dimethylformamide, or chlorobenzene) in an ultrasonic bath at an elevated temperature (e.g., 60-80°C) for 30-60 minutes.

-

Centrifuge the extract to remove fabric debris.

-

Filter the supernatant through a 0.45 µm filter prior to injection.

HPLC Conditions (General Guidance):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate).

-

Detection: DAD at the wavelength of maximum absorbance (λmax) for the dye, or MS with electrospray ionization (ESI).

Toxicological Information

There is a significant lack of publicly available toxicological data for this compound (CAS 59709-38-5). A screening assessment by the Canadian government concluded that while the substance is expected to be persistent in the environment, it has a low potential for bioaccumulation.[1] No data on acute toxicity, skin sensitization, carcinogenicity, or mutagenicity for this specific compound were found in the public domain.

For context, some other disperse dyes have been studied more extensively. For example, C.I. Disperse Yellow 3 has been shown to be a contact allergen and has produced carcinogenic effects in animal studies.[3][4] However, it is crucial to emphasize that toxicological findings for one dye cannot be directly extrapolated to another, even within the same class. Given the data gap, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment to minimize dermal and inhalation exposure.

Conclusion

This compound is a commercially relevant disperse dye with a well-defined chemical identity. However, there is a notable scarcity of in-depth, publicly accessible data regarding its physicochemical properties, specific synthesis protocols, and toxicological profile. While general procedures for its application and analysis can be inferred from the literature on disperse dyes, the lack of specific data necessitates a cautious approach in its handling and assessment. Further research is warranted to fill these knowledge gaps to ensure its safe and effective use.

References

Methodological & Application

Application Notes and Protocols for Cell Staining with Dispersol Yellow Brown XF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dispersol yellow brown XF is a multifunctional azo dye with potential applications in biological research as a cell stain.[1][2] Its chemical name is methyl N-[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate.[1][2] As a member of the disperse dye class, it exhibits low solubility in aqueous solutions, a characteristic that suggests it may be suitable for staining lipidic structures within cells, similar to other lipophilic dyes.[3] These application notes provide a comprehensive guide for the utilization of this compound in cell staining protocols, including recommended procedures for live and fixed cells, and important safety considerations. Due to the limited publicly available data on the biological applications of this specific dye, the following protocols are based on the general properties of azo and disperse dyes and should be considered as a starting point for experimental optimization.

Physicochemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell staining. The known properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | methyl N-[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate | [1][2] |

| CAS Number | 59709-38-5 | [1] |

| Molecular Formula | C₂₀H₂₀BrClN₄O₆ | [1] |

| Molecular Weight | 527.75 g/mol | [1] |

| Appearance | Yellow-brown powder | |

| Water Solubility | 40 µg/L at 20°C | [1] |

| Predicted Boiling Point | 626.8±55.0 °C | [1] |

| Predicted Density | 1.50±0.1 g/cm³ | [1] |

Safety and Handling

This compound is an azo dye, and some compounds in this class have been identified as potential carcinogens. For instance, the related compound Disperse Yellow 3 is a suspected carcinogen. Therefore, it is imperative to handle this compound with appropriate safety precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

-

Disposal: Dispose of the dye and any contaminated materials in accordance with local regulations for chemical waste.

Experimental Protocols

Due to the lipophilic nature suggested by its low water solubility, this compound is hypothesized to be effective for staining intracellular lipid droplets and other membranous structures. The following are detailed, yet theoretical, protocols for live and fixed cell staining that will require optimization for specific cell types and experimental conditions.

Protocol 1: Staining of Live Cells

This protocol is designed for the visualization of intracellular structures in living cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging compatible chamber slides or dishes

-

Fluorescence microscope

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in DMSO or ethanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Plate cells on live-cell imaging compatible dishes and culture until they reach the desired confluency.

-

-

Staining Solution Preparation:

-

Dilute the stock solution in pre-warmed cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

-

-

Staining:

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. Incubation time should be optimized.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed cell culture medium.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope. The excitation and emission wavelengths will need to be determined based on the spectral properties of the dye. A suggested starting point is to test standard filter sets for green and red fluorescence.

-

Caption: Workflow for staining fixed cells with this compound.

Optimization Parameters

The following table summarizes key parameters that should be optimized for successful staining with this compound.

| Parameter | Recommended Starting Range | Notes |

| Stock Solution Concentration | 1-10 mM in DMSO or Ethanol | Ensure complete dissolution. Store at -20°C. |

| Working Concentration | 1-10 µM | Titrate to find the optimal balance between signal and background. |

| Incubation Time (Live Cells) | 15-60 minutes | Shorter times may be sufficient and reduce potential toxicity. |

| Incubation Time (Fixed Cells) | 20-60 minutes | Longer incubation may increase signal intensity. |

| Solvent for Stock | DMSO or Ethanol | Test for cell compatibility and dye solubility. |

| Excitation/Emission Wavelengths | To be determined | Characterize the spectral properties of the dye in the desired solvent/buffer. |

Potential Signaling Pathway Interaction

As an azo dye, this compound's interaction with cellular components is likely driven by its physicochemical properties, particularly its lipophilicity. It is not expected to directly target a specific signaling pathway but rather to accumulate in lipid-rich environments.

Caption: Putative mechanism of this compound staining.

Conclusion

This compound presents an opportunity for researchers as a novel stain for cellular imaging. The provided protocols offer a foundational approach for its application in both live and fixed-cell contexts. Successful implementation will hinge on careful experimental optimization of staining conditions and the empirical determination of its spectral characteristics. As with any novel chemical entity in a biological system, adherence to safety protocols is paramount. These guidelines are intended to empower researchers to explore the utility of this compound in their scientific endeavors.

References

Application Notes and Protocols: Dispersol Yellow Brown XF as a Fluorescent Probe for Biomolecules

Disclaimer: Scientific literature extensively documents Dispersol Yellow Brown XF as a disperse dye primarily for textile applications.[1][2][3] Its use as a specific fluorescent probe for biomolecules is not well-established in peer-reviewed publications. The following application notes and protocols are presented as a hypothetical guide for researchers interested in exploring its potential in this area, based on the general principles of fluorescence spectroscopy and probe-biomolecule interactions. The quantitative data and experimental procedures are illustrative and would require experimental validation.

Introduction

This compound is a commercially available dye, noted for its application in coloring synthetic fibers.[1][3] While its primary use is in the textile industry, its chemical structure suggests potential for fluorescence-based applications. Fluorescent probes are indispensable tools in biological and biomedical research, enabling the sensitive detection and quantification of biomolecules and the study of their interactions.[4][5][6] This document outlines a hypothetical application of this compound as a fluorescent probe for the detection and characterization of proteins, using Bovine Serum Albumin (BSA) as a model analyte. The proposed mechanism relies on the alteration of the dye's fluorescent properties upon binding to the hydrophobic pockets of the protein.

Hypothetical Quantitative Data

The following table summarizes the hypothetical photophysical and binding properties of this compound when interacting with BSA. These values are illustrative and serve as a benchmark for potential experimental validation.

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | 420 nm | In phosphate-buffered saline (PBS), pH 7.4 |

| Emission Wavelength (λem) | 550 nm | In PBS, pH 7.4 |

| Quantum Yield (Φf) - Free | ~0.05 | In PBS, pH 7.4 |

| Quantum Yield (Φf) - Bound to BSA | ~0.45 | In PBS, pH 7.4 |

| Fluorescence Lifetime (τ) - Free | ~1.2 ns | In PBS, pH 7.4 |

| Fluorescence Lifetime (τ) - Bound to BSA | ~5.8 ns | In PBS, pH 7.4 |

| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ | With BSA in PBS, pH 7.4 |

| Limit of Detection (LOD) for BSA | 100 nM | In PBS, pH 7.4 |

Experimental Protocols

Materials and Reagents

-

This compound (analytical grade)

-

Bovine Serum Albumin (BSA) (fatty acid-free)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Ultrapure water

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

pH meter

-

Calibrated micropipettes

Preparation of Stock Solutions

-

This compound Stock Solution (1 mM): Dissolve the required amount of this compound in DMSO to prepare a 1 mM stock solution. Store in the dark at -20°C.

-

BSA Stock Solution (100 µM): Dissolve the required amount of BSA in PBS (pH 7.4) to prepare a 100 µM stock solution. Store at 4°C for short-term use or at -20°C for long-term storage.

Fluorescence Titration Experiment

-

Dilute the this compound stock solution in PBS to a final concentration of 10 µM in a quartz cuvette.

-

Record the fluorescence emission spectrum of the dye solution by exciting at 420 nm and scanning the emission from 450 nm to 700 nm.

-

Successively add small aliquots of the BSA stock solution to the cuvette to achieve a final concentration range of 0 to 20 µM.

-

After each addition of BSA, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the dilution effect at each titration point.

Data Analysis

The binding constant (Ka) can be determined using the following Stern-Volmer equation for static quenching or binding:

F₀ / F = 1 + Ka[Q]

Where:

-

F₀ is the fluorescence intensity of the probe in the absence of the quencher (BSA).

-

F is the fluorescence intensity of the probe in the presence of the quencher (BSA).

-

Ka is the binding constant.

-

[Q] is the concentration of the quencher (BSA).

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ka.

Visualizations

References

- 1. Factory Supply Disperse Yellow Brown XF Yellow Brown XF With Competitive Price, CasNo. COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 2. CN101935465B - Disperse yellow brown dye composition - Google Patents [patents.google.com]

- 3. Disperse Dye - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nathan.instras.com [nathan.instras.com]

- 6. shop.hongene.com [shop.hongene.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dispersol Yellow Brown XF

AN-HPLC-DYXF-001

Introduction

Dispersol Yellow Brown XF is a disperse dye utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765).[1] As with many commercial dyes, ensuring quality control, purity, and the absence of harmful impurities is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note details a robust HPLC method for the analysis of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The method is based on reversed-phase chromatography, a common and effective technique for the analysis of disperse dyes.[3]

Chemical Information

-

Chemical Name: this compound[4]

-

CAS Number: 59709-38-5[4]

-

Appearance: Yellow-brown powder[1]

-

Application: Primarily used for dyeing polyester and acetate (B1210297) fibers.[1]

Experimental Protocols

This section outlines the materials, instrumentation, and procedures for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound analytical standard

-

HPLC grade Methanol (B129727)

-

HPLC grade Acetonitrile

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters (PTFE or other suitable material)

2. Instrumentation

-

An HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.